1-Methanesulfonylpyrrole

Description

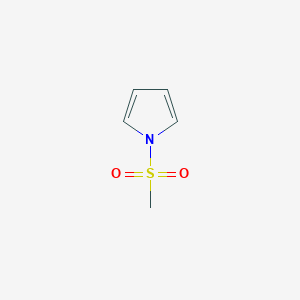

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-9(7,8)6-4-2-3-5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNRLSDRSVBEBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30523818 | |

| Record name | 1-(Methanesulfonyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30523818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51832-28-1 | |

| Record name | 1-(Methanesulfonyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30523818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methanesulfonylpyrrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-methanesulfonylpyrrole, a key heterocyclic building block in medicinal chemistry and materials science. The document details a robust and reproducible synthetic protocol, delving into the mechanistic rationale behind the experimental choices. Furthermore, it presents a thorough characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for researchers, enabling the efficient preparation and validation of this compound for its application in drug discovery and development.

Introduction: The Significance of this compound

The pyrrole nucleus is a ubiquitous scaffold in a vast array of biologically active natural products and pharmaceutical agents. The introduction of a methanesulfonyl group onto the pyrrole nitrogen atom modulates the electronic properties of the heterocyclic ring, influencing its reactivity and potential biological interactions. The electron-withdrawing nature of the sulfonyl group enhances the stability of the pyrrole ring towards oxidative degradation and modifies its hydrogen bonding capabilities, making this compound an attractive intermediate for the synthesis of novel therapeutic agents.

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is most effectively achieved through the N-sulfonylation of pyrrole with methanesulfonyl chloride. This reaction proceeds via a nucleophilic substitution mechanism, which necessitates the deprotonation of pyrrole to enhance its nucleophilicity.

Reaction Mechanism

The reaction begins with the deprotonation of the pyrrole nitrogen by a suitable base, forming the pyrrolide anion. This anion then acts as a potent nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. The subsequent departure of the chloride leaving group yields the desired this compound.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

Pyrrole

-

Methanesulfonyl chloride

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Nitrogen inlet

-

Syringes

-

Addition funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of pyrrole (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add methanesulfonyl chloride (1.1 equivalents) dropwise via syringe.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Expected Yield: 75-85%

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected outcomes from various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₅H₇NO₂S |

| Molecular Weight | 145.18 g/mol |

| Appearance | White to off-white solid |

Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons of the pyrrole ring and the methyl group of the methanesulfonyl moiety. The two protons at the α-positions (C2 and C5) of the pyrrole ring will appear as a triplet, and the two protons at the β-positions (C3 and C4) will also appear as a triplet, both in the aromatic region. The three protons of the methyl group will appear as a singlet in the aliphatic region.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 | t | 2H | H-2, H-5 (α-protons) |

| ~6.3 | t | 2H | H-3, H-4 (β-protons) |

| ~3.1 | s | 3H | -SO₂CH₃ |

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will exhibit three signals corresponding to the two distinct carbon environments in the pyrrole ring and the carbon of the methyl group.

| Chemical Shift (δ, ppm) | Assignment |

| ~121 | C-2, C-5 (α-carbons) |

| ~113 | C-3, C-4 (β-carbons) |

| ~40 | -SO₂CH₃ |

The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands for this compound are expected in the following regions:

| Wavenumber (cm⁻¹) | Vibration |

| ~3100-3000 | C-H stretch (aromatic) |

| ~1350-1300 | S=O stretch (asymmetric) |

| ~1170-1150 | S=O stretch (symmetric) |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak: The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 145, corresponding to the molecular weight of this compound.

-

Major Fragments: Common fragmentation patterns may include the loss of the methanesulfonyl group or cleavage of the pyrrole ring.

Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of synthesized this compound.

Caption: A logical workflow for the characterization of this compound.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The presented protocol, grounded in a clear understanding of the underlying reaction mechanism, offers a reliable method for obtaining this valuable synthetic intermediate. The comprehensive characterization data serves as a benchmark for researchers to validate the identity and purity of their synthesized material. By adhering to the methodologies outlined in this guide, scientists and professionals in drug development can confidently produce and utilize this compound in their research endeavors.

References

-

Organic Syntheses Procedure. Pyrrole. Available at: [Link]

-

PubChem. 1-(Methanesulfonyl)-1H-pyrrole. Available at: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. Available at: [Link]

-

Organic Chemistry Portal. Pyrrole synthesis. Available at: [Link]

-

ResearchGate. Please suggest best process for N-methyl pyrrole synthesis ?. Available at: [Link]

-

National Institute of Standards and Technology. Pyrrole. Available at: [Link]

-

Michigan State University Department of Chemistry. Proton NMR Table. Available at: [Link]

-

Chemguide. interpreting C-13 NMR spectra. Available at: [Link]

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. Available at: [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. Available at: [Link]

A Technical Guide to 1-Methanesulfonylpyrrole for the Modern Researcher

Abstract

This guide provides a comprehensive technical overview of 1-Methanesulfonylpyrrole (also known as N-mesylpyrrole), a heterocyclic compound of increasing interest to researchers in organic synthesis and medicinal chemistry. We will delve into its synthesis, spectroscopic characterization, reactivity, and its role as a versatile building block in the development of novel therapeutics. This document is intended to serve as a practical resource for scientists and professionals in drug development, offering both foundational knowledge and actionable experimental insights.

Introduction: The Significance of the N-Sulfonylated Pyrrole Moiety

The pyrrole ring is a privileged scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and ability to participate in various chemical transformations have made it a cornerstone in drug design. The strategic modification of the pyrrole nitrogen with a methanesulfonyl group affords this compound, a compound with modulated reactivity and distinct physicochemical properties.

The electron-withdrawing nature of the methanesulfonyl group significantly influences the chemical behavior of the pyrrole ring. This N-protection strategy not only deactivates the typically highly reactive pyrrole ring towards undesired polymerization in acidic conditions but also directs the regioselectivity of electrophilic substitution reactions, opening up synthetic pathways that are otherwise challenging to access.[4] Furthermore, the sulfonyl group itself is a common pharmacophore in a multitude of approved drugs, contributing to improved pharmacokinetic and pharmacodynamic profiles. This dual functionality makes this compound a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.[5][6][7][8][9]

Synthesis and Characterization

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-sulfonylation of pyrrole with methanesulfonyl chloride. This reaction proceeds via the deprotonation of pyrrole to form the pyrrolide anion, which then acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a similar procedure for the synthesis of 1-(phenylsulfonyl)-1H-pyrrole.[10]

Materials:

-

Pyrrole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methanesulfonyl chloride (MsCl)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pre-washed sodium hydride (to remove mineral oil) in anhydrous DMF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of pyrrole in anhydrous DMF to the sodium hydride suspension via the dropping funnel.

-

Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the sodium pyrrolide salt.

-

Add a solution of methanesulfonyl chloride in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with water, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Sodium hydride is a strong base and reacts violently with water. The use of anhydrous DMF and a nitrogen atmosphere is crucial to prevent the quenching of the base and to ensure the efficient deprotonation of pyrrole.

-

Stepwise Addition at Low Temperature: The deprotonation of pyrrole with sodium hydride is an exothermic reaction. The slow addition of pyrrole at 0 °C helps to control the reaction temperature and prevent side reactions. Similarly, the addition of the reactive methanesulfonyl chloride at low temperature minimizes potential side reactions.

-

Quenching: The careful addition of water is necessary to safely neutralize any unreacted sodium hydride.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous characterization of this compound.

Table 1: Experimental NMR Data for this compound

| Nucleus | Solvent | Frequency | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | CDCl₃ | 90 MHz | ~6.8 | m | H-2, H-5 |

| ¹H | CDCl₃ | 90 MHz | ~6.2 | m | H-3, H-4 |

| ¹H | CDCl₃ | 90 MHz | ~3.1 | s | -SO₂CH₃ |

| ¹³C | CDCl₃ | 15.09 MHz | ~122 | - | C-2, C-5 |

| ¹³C | CDCl₃ | 15.09 MHz | ~114 | - | C-3, C-4 |

| ¹³C | CDCl₃ | 15.09 MHz | ~40 | - | -SO₂CH₃ |

Data sourced from the Human Metabolome Database.[7][11]

Interpretation of NMR Data:

-

¹H NMR: The spectrum shows two multiplets in the aromatic region, corresponding to the two sets of chemically equivalent protons on the pyrrole ring. The downfield shift of the H-2/H-5 protons compared to the H-3/H-4 protons is a characteristic feature of the pyrrole ring. The singlet at approximately 3.1 ppm corresponds to the three protons of the methyl group on the sulfonyl moiety.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum displays three signals. The two signals in the aromatic region correspond to the two pairs of equivalent carbons in the pyrrole ring. The signal at around 40 ppm is attributed to the methyl carbon of the methanesulfonyl group.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in this compound.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~2950-2850 | Medium | C-H stretching (aliphatic) |

| ~1350-1300 | Strong | Asymmetric SO₂ stretching |

| ~1160-1120 | Strong | Symmetric SO₂ stretching |

| ~1500-1400 | Medium | C=C stretching (aromatic ring) |

| ~750-700 | Strong | C-H out-of-plane bending |

Interpretation of IR Data:

The most characteristic feature in the IR spectrum of this compound would be the two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group. The presence of aromatic C-H and C=C stretching bands confirms the pyrrole ring.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 145 | Molecular ion [M]⁺ |

| 66 | [M - SO₂CH₃]⁺ (loss of the methanesulfonyl group) |

| 79 | [SO₂CH₃]⁺ (methanesulfonyl fragment) |

Interpretation of MS Data:

The mass spectrum would show a molecular ion peak at m/z = 145, corresponding to the molecular weight of this compound.[5] A prominent fragment ion peak would be expected at m/z = 66, resulting from the cleavage of the N-S bond and loss of the methanesulfonyl radical. Another significant peak at m/z = 79 would correspond to the methanesulfonyl cation.

Chemical Reactivity and Mechanistic Insights

The methanesulfonyl group, being strongly electron-withdrawing, significantly deactivates the pyrrole ring towards electrophilic aromatic substitution. This deactivation, however, allows for more controlled reactions and can influence the regioselectivity of the substitution.

Electrophilic Aromatic Substitution

While deactivated, this compound can still undergo electrophilic aromatic substitution reactions under appropriate conditions. The regioselectivity is a subject of interest, with substitution potentially occurring at either the C-2 or C-3 position. For N-sulfonylpyrroles, Friedel-Crafts acylation using a strong Lewis acid like AlCl₃ tends to favor substitution at the 3-position.[11][12] This is in contrast to the typical preference for C-2 substitution in many other pyrrole derivatives.

Mechanism of Friedel-Crafts Acylation:

The Friedel-Crafts acylation of this compound proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the π-electron system of the pyrrole ring. The resulting intermediate, a sigma complex, then loses a proton to restore aromaticity.

Caption: General mechanism of Friedel-Crafts acylation on this compound.

Mechanism of Electrophilic Halogenation:

Electrophilic halogenation, for instance with bromine, would also proceed via a similar mechanism involving the attack of the pyrrole ring on an electrophilic halogen species.

Caption: General mechanism of electrophilic halogenation on this compound.

Deprotection of the Methanesulfonyl Group

The methanesulfonyl group can be removed to regenerate the N-H pyrrole when desired. This deprotection is an important transformation, allowing for further functionalization at the nitrogen atom. Several methods have been reported for the deprotection of N-sulfonylpyrroles.[13][14]

Table 4: Deprotection Methods for N-Sulfonylpyrroles

| Reagent/Conditions | Description |

| KOH in Ethanol | Basic hydrolysis can cleave the N-S bond. |

| Mg/MeOH | Reductive cleavage using magnesium in methanol. |

| LiHMDS | A strong, non-nucleophilic base can effect deprotection. |

| Phenylmagnesium bromide (PhMgBr) | Grignard reagents can also be used for cleavage. |

The choice of deprotection method will depend on the other functional groups present in the molecule and the desired reaction conditions.

Applications in Drug Development

The pyrrole nucleus is a key structural feature in numerous pharmaceuticals.[1][2][3] The introduction of a methanesulfonyl group onto the pyrrole nitrogen serves multiple purposes in drug design:

-

Modulation of Physicochemical Properties: The sulfonyl group can enhance solubility and polarity, which are crucial for drug absorption and distribution.

-

Metabolic Stability: The N-S bond is generally stable to metabolic degradation, which can improve the half-life of a drug.

-

Directing Group in Synthesis: As discussed, the methanesulfonyl group can direct further substitution on the pyrrole ring, enabling the synthesis of specific isomers with desired biological activity.

-

Pharmacophoric Element: The sulfonyl group itself can interact with biological targets, contributing to the overall efficacy of the drug.

While specific examples of marketed drugs containing the this compound core are not widespread, the use of N-sulfonylated pyrroles as intermediates in the synthesis of bioactive compounds is documented in the patent literature. For instance, compounds containing a 1-(benzenesulfonyl)-1H-pyrrol-3-yl moiety, a close analog, have been investigated for their therapeutic potential. This highlights the value of this scaffold as a building block in the exploration of new chemical entities for drug discovery.[8]

Conclusion

This compound is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its synthesis is straightforward, and its reactivity, while attenuated by the electron-withdrawing sulfonyl group, allows for controlled and regioselective functionalization of the pyrrole ring. The ability to deprotect the nitrogen adds another layer of synthetic utility. As the demand for novel therapeutics continues to grow, the strategic use of intermediates like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). Retrieved from [Link]

-

PubChem. (n.d.). 1-(Methanesulfonyl)-1H-pyrrole. Retrieved from [Link]

- Google Patents. (n.d.). EP1246825B1 - Fused pyrrole compounds, pharmaceutical agents containing the same, and the use thereof.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Retrieved from [Link]

- Google Patents. (n.d.). WO2009112522A1 - (E)-N-(2-Amino-phenyl)-3-{1-[4-(1-methyl-1H-pyrazol-4-yl)-benzenesulfonyl] - Google Patents.

-

PubChem. (n.d.). Process for producing pyrrole compound - Patent WO-2010098351-A1. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

ResearchGate. (2020). Please suggest best process for N-methyl pyrrole synthesis ?. Retrieved from [Link]

-

ResearchGate. (n.d.). Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. Yields.... Retrieved from [Link]

-

Penn State Research Database. (1994). Reaction of 1-substituted pyrroles with N-fluorodibenzenesulfonimide: Effect of halogen on electrophilic substitution by addition-elimination. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Pyrrole. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-(phenylsulfonyl)-1H-pyrrole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. Retrieved from [Link]

-

RSC Publishing. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Retrieved from [Link]

-

National Institutes of Health. (n.d.). One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. Retrieved from [Link]

-

Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (n.d.). Retrieved from [Link]

-

YouTube. (2025). CHEM 335 Lecture 10-27-25. Covering halogenation, nitration, and sulfonation of aromatic rings. Retrieved from [Link]

-

Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. (n.d.). Retrieved from [Link]

-

Semantic Scholar. (2006). Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. Retrieved from [Link]

-

ResearchGate. (n.d.). Pyrrole Protection. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation of 1Sulfonyl3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Retrieved from [Link]

-

chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. (n.d.). Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Retrieved from [Link]

-

Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Primary Sulfonamide Functionalization via Sulfonyl Pyrroles: Seeing the N−Ts Bond in a Different Light. Retrieved from [Link]

-

MDPI. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. Retrieved from [Link]

-

YouTube. (2019). Allylic Halogenation (Wohl-Ziegler Reaction): Chlorination & Bromination: Basic concept & Mechanism. Retrieved from [Link]

-

PubMed. (n.d.). One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. Retrieved from [Link]

-

ResearchGate. (n.d.). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. Retrieved from [Link]

-

bioRxiv. (2021). Parallel Evaluation of Nucleophilic and Electrophilic Chemical Probes for Sulfenic Acid: Reactivity, Selectivity and Biocompatibility. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Redox signaling regulated by electrophiles and reactive sulfur species. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis and rearrangement of pyrrolyl sulfides and sulfones. Retrieved from [Link]

-

Electrophilic Substitution in Pyrrole (Reactivity and Orientation). (n.d.). Retrieved from [Link]

Sources

- 1. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 3. Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. WO2003044011A1 - Pyrrole synthesis - Google Patents [patents.google.com]

- 6. EP1246825B1 - Fused pyrrole compounds, pharmaceutical agents containing the same, and the use thereof - Google Patents [patents.google.com]

- 7. CN102329326A - Pyrrole derivatives and preparation method and application thereof - Google Patents [patents.google.com]

- 8. AU2002342909A1 - Pyrrole synthesis - Google Patents [patents.google.com]

- 9. Process for producing pyrrole compound - Patent WO-2010098351-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Methanesulfonylpyrrole: A Technical Guide for Researchers

This guide provides a comprehensive analysis of the spectroscopic data for 1-Methanesulfonylpyrrole (CAS 51832-28-1), a key heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data with expert interpretation to facilitate unequivocal structural confirmation and guide future experimental design. The molecular formula for this compound is C₅H₇NO₂S, with a molecular weight of 145.18 g/mol and a monoisotopic mass of approximately 145.02 Da.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the cornerstone for determining the precise hydrogen and carbon framework of this compound. The electron-withdrawing nature of the N-sulfonyl group significantly influences the chemical shifts of the pyrrole ring protons and carbons, providing a distinct and interpretable spectral signature.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the electronic environment of the hydrogen atoms. The symmetry of the 1-substituted pyrrole ring results in two distinct signals for the aromatic protons, appearing as triplets, alongside a sharp singlet for the methyl group protons.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.23 | t | 2H | H-2, H-5 (α-protons) |

| 6.27 | t | 2H | H-3, H-4 (β-protons) |

| 3.14 | s | 3H | -SO₂CH ₃ |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Insight & Rationale: The downfield shift of the α-protons (H-2, H-5) to 7.23 ppm, compared to unsubstituted pyrrole (approx. 6.7 ppm), is a direct consequence of the strong deshielding effect from the adjacent electron-withdrawing methanesulfonyl group.[2] The β-protons (H-3, H-4) are also shifted downfield to 6.27 ppm but are less affected due to their greater distance from the sulfonyl moiety. The singlet at 3.14 ppm is characteristic of the three equivalent protons of the methyl group attached to the sulfonyl group. The triplet multiplicity for the pyrrole protons arises from coupling to their two equivalent neighbors.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides critical information about the carbon skeleton. The symmetry of the molecule is again evident, with only three distinct signals observed.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 123.0 | C-2, C-5 (α-carbons) |

| 113.8 | C-3, C-4 (β-carbons) |

| 41.5 | -SO₂C H₃ |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Insight & Rationale: Similar to the proton spectrum, the α-carbons (C-2, C-5) are observed further downfield (123.0 ppm) than the β-carbons (113.8 ppm). This is because the α-carbons are directly bonded to the nitrogen atom, which bears the strongly electron-withdrawing sulfonyl group. The upfield signal at 41.5 ppm is unambiguously assigned to the methyl carbon.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this compound, the most prominent features are the strong stretching vibrations of the sulfonyl group.

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3148 | Medium | C-H Stretch | Aromatic C-H (Pyrrole Ring) |

| 1374 | Strong | Asymmetric S=O Stretch | Sulfonyl (SO₂) |

| 1177 | Strong | Symmetric S=O Stretch | Sulfonyl (SO₂) |

| 747 | Strong | C-H Out-of-Plane Bend | Aromatic C-H (Pyrrole Ring) |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Insight & Rationale: The two intense bands at 1374 cm⁻¹ and 1177 cm⁻¹ are the definitive signature of the methanesulfonyl group, corresponding to its asymmetric and symmetric stretching modes, respectively.[3] The presence of aromatic C-H bonds on the pyrrole ring is confirmed by the stretching vibration observed above 3000 cm⁻¹, specifically at 3148 cm⁻¹. The strong absorption at 747 cm⁻¹ is characteristic of the out-of-plane C-H bending of the pyrrole ring.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insight into its structural stability and fragmentation pathways under ionization.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 145 | 65 | [M]⁺ (Molecular Ion) |

| 80 | 100 | [M - SO₂CH₃]⁺ |

| 66 | 45 | [C₄H₄N]⁺ |

Data sourced from the Spectral Database for Organic Compounds (SDBS).

Insight & Rationale: The spectrum displays a prominent molecular ion peak [M]⁺ at an m/z of 145, which is consistent with the calculated molecular weight.[1] The base peak (most intense) at m/z 80 corresponds to the loss of the methanesulfonyl radical (•SO₂CH₃), indicating the relative lability of the N-S bond. The fragment at m/z 66 represents the stable pyrrolyl cation [C₄H₄N]⁺, formed after the cleavage of the N-S bond. This fragmentation pattern is a classic example of cleavage adjacent to the heteroatom, a common pathway for N-substituted heterocycles.

Experimental Protocols & Workflow

To ensure reproducibility, the following standard protocols are recommended for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence, a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024 scans.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent residual peak for ¹³C.

FT-IR Spectroscopy Protocol

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.

-

Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.

Mass Spectrometry Protocol

-

Instrument: A mass spectrometer with an Electron Ionization (EI) source.

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a Gas Chromatography (GC) inlet.

-

Ionization: Use a standard electron energy of 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 200.

Integrated Spectroscopic Workflow

The following diagram illustrates the logical workflow for the complete structural verification of this compound.

Caption: Integrated workflow for the structural characterization of this compound.

References

-

PubChem. 1-(Methanesulfonyl)-1H-pyrrole. National Center for Biotechnology Information. [Link]

-

Spectral Database for Organic Compounds (SDBS). This compound. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Erdogdu, Y., Saglam, S., & Gulluoglu, M. T. (2015). An investigations on the molecular structure, FT-IR, FT-Raman and NMR spectra of 1-(p-tolylsulfonyl) pyrrole by theoretical and experimental approach. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 146, 88–96. [Link]

Sources

An In-depth Technical Guide to the Electron-Withdrawing Effects of the N-Mesyl Group on Pyrrole Chemistry

Abstract: The pyrrole ring is a foundational scaffold in medicinal chemistry and materials science, prized for its unique electronic properties. However, its inherent high reactivity can be a double-edged sword in complex syntheses. This guide provides a comprehensive technical analysis of N-mesylation (the introduction of a methanesulfonyl or 'mesyl' group onto the pyrrole nitrogen) as a powerful strategy to modulate the ring's electronic character and reactivity. We will explore the profound electron-withdrawing effects of the N-mesyl group, detailing its impact on aromaticity, spectroscopic properties, and reaction selectivity. This document serves as a resource for researchers, synthetic chemists, and drug development professionals, offering field-proven insights, mechanistic explanations, and actionable experimental protocols.

The Pyrrole Ring: An Electron-Rich Aromatic System

Pyrrole is a five-membered aromatic heterocycle. Its aromaticity arises from a cyclic, planar array of p-orbitals containing six π-electrons, conforming to Hückel's rule (4n+2, where n=1).[1] Unlike benzene, where each carbon atom contributes one electron to the π-system, the nitrogen atom in pyrrole contributes its lone pair (two electrons), with each of the four carbons contributing one.[2] This delocalization of the nitrogen lone pair into the ring makes the carbon atoms significantly more electron-rich than those in benzene, rendering pyrrole highly susceptible to electrophilic aromatic substitution (EAS), often leading to over-reaction or polymerization in the presence of strong acids.[3]

The N-Mesyl Substituent: A Powerful Modulator of Electronic Structure

To tame its reactivity and introduce greater control over synthetic outcomes, the pyrrole nitrogen is often substituted. The methanesulfonyl (mesyl, -SO₂CH₃) group is a particularly potent N-substituent due to its powerful and multifaceted electron-withdrawing nature. Sulfonyl groups are among the more common and effective protecting groups for pyrrole because of their ability to reduce the ring's reactivity.[4]

Inductive and Resonance Withdrawal

The N-mesyl group deactivates the pyrrole ring through two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the two oxygen atoms and the sulfur atom pulls electron density away from the nitrogen atom through the σ-bond framework.

-

Resonance Effect (-M): The nitrogen lone pair, which is essential for pyrrole's high reactivity, is significantly delocalized out of the ring and onto the sulfonyl group. The sulfur atom can accommodate more than an octet of electrons, allowing for effective resonance stabilization of this delocalized state.

This dual-mode electron withdrawal drastically reduces the electron density of the pyrrole ring, fundamentally altering its chemical character from "electron-rich" to "electron-poor."

Regiochemical Control in Electrophilic Substitution

Perhaps the most synthetically valuable consequence of N-sulfonylation is the change in regioselectivity. While pyrrole and N-alkyl pyrroles strongly favor electrophilic attack at the C2 (α) position, strongly deactivating N-sulfonyl groups can direct substitution to the C3 (β) position. [5] This shift is particularly evident in Friedel-Crafts acylation. A study on N-p-toluenesulfonylpyrrole (a close analogue of N-mesylpyrrole) found that using a strong Lewis acid like AlCl₃ leads predominantly to the 3-acyl product. [6][7]This is rationalized by the formation of an organoaluminum intermediate that directs the incoming electrophile. With weaker Lewis acids, more of the C2 product is formed, highlighting that the outcome is tunable. [7]This C3-directing effect provides a synthetic pathway to substitution patterns that are otherwise difficult to achieve.

Table 3: Regioselectivity of Friedel-Crafts Acylation on N-Substituted Pyrroles

| N-Substituent | Conditions | α:β Ratio | Outcome | Reference |

|---|---|---|---|---|

| -H (Pyrrole) | Lewis Acid | α-only | Polymerization often occurs | [8] |

| -Alkyl | Lewis Acid | Predominantly α | C2 substitution favored | [5] |

| -SO₂Tol (Tosyl) | 1.2 eq. AlCl₃, CH₂Cl₂ | 1 : 2.3 | C3 substitution is major | [6]|

Experimental Protocols

The following protocols are self-validating systems designed for reproducibility. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 1-(Methanesulfonyl)-1H-pyrrole

This protocol is based on the standard procedure for N-sulfonylation of pyrrole, which involves deprotonation followed by quenching with the sulfonyl chloride.

Methodology:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) and anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of pyrrole (1.0 eq.) in anhydrous THF dropwise via the dropping funnel over 20 minutes.

-

Stirring: Allow the mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, and the mixture may become a clear solution or remain a slurry.

-

Mesylation: Cool the reaction mixture back to 0 °C. Add a solution of methanesulfonyl chloride (MsCl, 1.05 eq.) in anhydrous THF dropwise. Causality: The reaction is highly exothermic; slow addition at 0 °C is critical to control the reaction rate and prevent side reactions.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting pyrrole.

-

Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-(methanesulfonyl)-1H-pyrrole.

Deprotection of the N-Mesyl Group

The N-mesyl group is robust, but it can be cleaved under basic or reductive conditions. The following protocol is adapted from methods used for the similar N-tosyl group. [9][10] Methodology:

-

Setup: To a round-bottom flask, add the N-mesylpyrrole substrate (1.0 eq.), ethanol, and a solution of potassium hydroxide (KOH, 3.0 eq.) in water.

-

Heating: Heat the mixture to reflux (or ~35-50 °C for more sensitive substrates) and monitor the reaction by TLC. [10]3. Reaction Completion: The reaction may require several hours to overnight for complete cleavage.

-

Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Dilute the remaining aqueous residue with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The resulting N-H pyrrole can be further purified by chromatography if necessary.

Applications in Synthesis and Medicinal Chemistry

The ability to install and remove the N-mesyl group, coupled with its profound electronic influence, makes it a valuable tool in multi-step synthesis and drug design.

-

Protecting Group Strategy: In the synthesis of complex natural products or pharmaceuticals, the N-mesyl group can be used to "mask" the pyrrole's reactivity, allowing for chemical transformations on other parts of the molecule that would otherwise be incompatible with an electron-rich pyrrole.

-

Regiochemical Control: As demonstrated with Friedel-Crafts reactions, the N-mesyl group is a powerful tool for directing substitution to the C3 position, unlocking access to a diverse range of pyrrole isomers.

-

Modulation of Physicochemical Properties: In drug development, the electron-withdrawing nature of a sulfonyl group can be used to fine-tune the pKa, lipophilicity, and metabolic stability of a pyrrole-containing drug candidate, potentially improving its pharmacokinetic and pharmacodynamic profile.

Conclusion

The N-mesyl group is far more than a simple protecting group; it is a powerful electronic modulator that fundamentally transforms the character of the pyrrole ring. By potently withdrawing electron density through both inductive and resonance effects, it deactivates the ring towards electrophilic attack and, critically, can reverse the standard regioselectivity from the C2 to the C3 position. This guide has provided the theoretical framework, quantitative data, and practical protocols necessary for researchers to understand and strategically implement N-mesylation. This control is indispensable for leveraging the pyrrole scaffold to its full potential in the complex synthetic challenges encountered in modern chemistry and drug discovery.

References

-

Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. (Properties of the sulphonyl group XXIII). ResearchGate. Available at: [Link]

-

Acidic and Basic Character of Pyrrole. Scribd. Available at: [Link]

-

Pyrrole reaction. SlideShare. Available at: [Link]

-

Pyrrole Protection. ResearchGate. Available at: [Link]

-

Hammett equation. Wikipedia. Available at: [Link]

-

Chemical shifts. University of Regensburg. Available at: [Link]

-

13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). Human Metabolome Database. Available at: [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Human Metabolome Database. Available at: [Link]

-

Hammett constants for some common substituents. University of California, Irvine. Available at: [Link]

-

Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. National Institutes of Health. Available at: [Link]

-

24.9: Heterocyclic Amines. Chemistry LibreTexts. Available at: [Link]

-

Friedel-Crafts Alkylation of Pyrrole. Chemistry Stack Exchange. Available at: [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

¹H NMR spectra of 1H‐pyrrole (1) in different solvents. ResearchGate. Available at: [Link]

-

Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. PubMed. Available at: [Link]

-

Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. National Institutes of Health. Available at: [Link]

-

Pyrrole | C4H5N. PubChem. Available at: [Link]

-

Beyond N−Ts deprotection: diversification of sulfonyl pyrroles. ResearchGate. Available at: [Link]

-

On the Protonation and Deuteration of Pyrroles. ResearchGate. Available at: [Link]

Sources

- 1. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. 1-(Methanesulfonyl)-1H-pyrrole | C5H7NO2S | CID 13163156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Methanesulfonylpyrrole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methanesulfonylpyrrole (also known as N-mesylpyrrole), a heterocyclic compound of interest in organic synthesis and medicinal chemistry. While the specific initial discovery of this compound is not prominently documented in seminal literature, its synthesis logically follows well-established principles of pyrrole chemistry. This guide details the most reliable and direct synthetic methodology, explores the physicochemical and spectroscopic properties of the molecule, and discusses its current and potential applications, particularly in the realm of drug discovery. The information presented herein is intended to serve as a practical resource for researchers engaged in the synthesis and utilization of N-substituted pyrroles.

Introduction: The Significance of the N-Sulfonylpyrrole Moiety

Pyrrole, a five-membered aromatic heterocycle, is a foundational scaffold in a vast array of natural products and pharmaceutical agents.[1][2] The functionalization of the pyrrole nitrogen atom is a critical strategy for modulating the electronic properties, stability, and biological activity of these molecules. The introduction of a methanesulfonyl (mesyl) group to the pyrrole nitrogen affords this compound, a compound that marries the aromaticity of the pyrrole ring with the potent electron-withdrawing and metabolically stable nature of the sulfonyl group.[3]

The methanesulfonyl group significantly alters the reactivity of the pyrrole ring, rendering it more resistant to electrophilic substitution and influencing its orientation in chemical reactions. In the context of medicinal chemistry, the methylsulfone moiety is a bioisostere for other functional groups and is prized for its ability to enhance solubility, improve metabolic stability, and participate in hydrogen bonding interactions with biological targets.[3] This guide will now delve into the practical aspects of preparing and characterizing this versatile building block.

Synthesis of this compound: A Mechanistic and Practical Approach

The most direct and widely applicable method for the synthesis of this compound is the N-sulfonylation of pyrrole with methanesulfonyl chloride. This reaction proceeds via a nucleophilic attack of the pyrrolide anion on the electrophilic sulfur atom of the sulfonyl chloride.

The Underlying Chemistry: Deprotonation and Nucleophilic Attack

The nitrogen atom of pyrrole is weakly acidic, with a pKa of approximately 17.5 in dimethyl sulfoxide (DMSO). To achieve efficient N-sulfonylation, a suitable base is required to deprotonate the pyrrole and generate the more nucleophilic pyrrolide anion. Common bases for this transformation include sodium hydride (NaH), potassium hydride (KH), or potassium tert-butoxide. The choice of base and solvent is crucial for ensuring a high yield and minimizing side reactions. Aprotic polar solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are typically employed to solvate the pyrrolide anion and facilitate the reaction.

Once the pyrrolide anion is formed, it readily reacts with methanesulfonyl chloride. The lone pair of electrons on the nitrogen atom attacks the sulfur atom of the sulfonyl chloride, displacing the chloride leaving group and forming the N-S bond.

Pyrrole [label="Pyrrole"]; Base [label="Base (e.g., NaH)\nin Aprotic Solvent (e.g., THF)"]; Pyrrolide [label="Pyrrolide Anion"]; MsCl [label="Methanesulfonyl Chloride"]; Product [label="this compound"]; Workup [label="Aqueous Workup\n& Purification"]; FinalProduct [label="Pure this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Pyrrole -> Pyrrolide [label="Deprotonation"]; Base -> Pyrrolide; Pyrrolide -> Product [label="Nucleophilic Attack"]; MsCl -> Product; Product -> Workup; Workup -> FinalProduct; }

Figure 1: General workflow for the synthesis of this compound.Detailed Experimental Protocol

The following protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Pyrrole (freshly distilled)

-

Sodium hydride (60% dispersion in mineral oil)

-

Methanesulfonyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil.

-

Wash the sodium hydride with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexanes.

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous THF to the sodium hydride slurry via the dropping funnel over 30 minutes. Hydrogen gas will evolve during this addition.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C.

-

Add a solution of methanesulfonyl chloride (1.05 equivalents) in anhydrous THF dropwise to the reaction mixture over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and add water and dichloromethane.

-

Separate the organic layer, and extract the aqueous layer with two additional portions of dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of hexanes and ethyl acetate to afford pure this compound.

Physicochemical and Spectroscopic Characterization

This compound is typically isolated as a colorless to pale yellow oil or a low-melting solid.

| Property | Value |

| Molecular Formula | C₅H₇NO₂S |

| Molecular Weight | 145.18 g/mol |

| CAS Number | 51832-28-1 |

| Appearance | Colorless to pale yellow oil/solid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

Spectroscopic Data

The structural elucidation of this compound is confirmed through standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two distinct signals for the pyrrole ring protons. The α-protons (at positions 2 and 5) will appear as one triplet, and the β-protons (at positions 3 and 4) will appear as another triplet, both in the aromatic region of the spectrum. A sharp singlet corresponding to the three protons of the methyl group of the methanesulfonyl moiety will be observed in the upfield region.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display three signals: one for the two equivalent α-carbons of the pyrrole ring, one for the two equivalent β-carbons of the pyrrole ring, and one for the methyl carbon of the sulfonyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the S=O stretching vibrations of the sulfonyl group, typically in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). C-H stretching vibrations of the aromatic pyrrole ring and the methyl group will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (145.18 g/mol ).[4] Fragmentation patterns would likely involve the loss of the methyl group, the sulfonyl group, or cleavage of the pyrrole ring.

Reactivity and Applications in Synthesis

The electron-withdrawing nature of the methanesulfonyl group deactivates the pyrrole ring towards electrophilic aromatic substitution. This property can be strategically employed in multi-step syntheses where selective functionalization of other parts of a molecule is desired while the pyrrole nitrogen is protected.

The N-mesyl group can also be removed under certain reductive or basic conditions, allowing for the deprotection of the pyrrole nitrogen later in a synthetic sequence. This makes this compound a useful intermediate for the synthesis of more complex N-unsubstituted or differently N-substituted pyrroles.

In the context of drug development, the this compound scaffold can be incorporated into larger molecules to fine-tune their pharmacological properties. The stability and hydrogen bond accepting capability of the sulfonyl group can lead to improved binding affinity at biological targets and favorable pharmacokinetic profiles.

Conclusion

This compound is a valuable synthetic building block that provides a means of protecting and modulating the reactivity of the pyrrole ring. Its preparation via the N-sulfonylation of pyrrole is a straightforward and reliable process. The unique electronic properties conferred by the methanesulfonyl group make this compound a useful tool for organic chemists and a potentially valuable scaffold for the design of new therapeutic agents. This guide has provided a detailed overview of its synthesis, characterization, and potential applications to aid researchers in its effective utilization.

References

-

PubChem. 1-(Methanesulfonyl)-1H-pyrrole. National Center for Biotechnology Information. Available from: [Link]

-

LookChem. This compound. Available from: [Link]

-

PubChem. Pyrrole. National Center for Biotechnology Information. Available from: [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available from: [Link]

-

Nowick, J. S. Organic Spectroscopy Problems. University of California, Irvine. Available from: [Link]

-

Kumar, M. N., et al. (2023). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. Available from: [Link]

-

Sahu, S., et al. (2019). Pyrrolo[2,1-a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry. Future Medicinal Chemistry. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolo[2,1- a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. 1-(Methanesulfonyl)-1H-pyrrole | C5H7NO2S | CID 13163156 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Methanesulfonylpyrrole: A Comprehensive Technical Guide for Researchers

This in-depth guide provides a comprehensive overview of 1-Methanesulfonylpyrrole, a heterocyclic compound of increasing interest in medicinal chemistry and organic synthesis. We will delve into its fundamental physicochemical properties, spectroscopic signature, synthesis, and potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Attributes of this compound

This compound, also known as 1-(methylsulfonyl)-1H-pyrrole or N-mesylpyrrole, is a five-membered aromatic pyrrole ring functionalized with a methanesulfonyl group on the nitrogen atom. This substitution significantly influences the electron density of the pyrrole ring, thereby altering its reactivity and physical properties compared to the parent pyrrole.

The key identification and structural details are summarized below:

| Identifier | Value | Reference |

| CAS Number | 51832-28-1 | [1][2][3] |

| Molecular Formula | C5H7NO2S | [1][2][3] |

| Molecular Weight | 145.18 g/mol | [1][3] |

| IUPAC Name | 1-(methylsulfonyl)-1H-pyrrole | [3] |

| Canonical SMILES | CS(=O)(=O)N1C=CC=C1 | [2][3] |

Physicochemical and Computed Properties

Understanding the physical and chemical properties of this compound is crucial for its handling, application in reactions, and for predicting its behavior in biological systems. The compound typically appears as a white to off-white solid and is recommended to be stored at room temperature.[1]

Below is a table of computed physicochemical properties that are valuable in drug design and development:

| Property | Value | Significance in Drug Development | Reference |

| XLogP3 | 0.3 | Predicts the lipophilicity and permeability of a molecule across biological membranes. A low value suggests good aqueous solubility. | [2][3] |

| Hydrogen Bond Donor Count | 0 | Influences solubility and binding to biological targets. The absence of a donor group is a key feature. | [2][3] |

| Hydrogen Bond Acceptor Count | 2 | The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, influencing interactions with biological macromolecules. | [2][3] |

| Rotatable Bond Count | 1 | A low number of rotatable bonds generally correlates with higher oral bioavailability due to reduced conformational flexibility. | [2][3] |

| Topological Polar Surface Area (TPSA) | 47.5 Ų | A key parameter for predicting drug transport properties. A TPSA of this value suggests good cell permeability. | [3] |

| Complexity | 174 | A measure of the intricacy of the molecular structure. | [2][3] |

Synthesis of this compound

The synthesis of N-substituted pyrroles can be achieved through various methods. For this compound, a common and direct approach is the N-sulfonylation of pyrrole.

General Synthetic Workflow

The synthesis generally involves the deprotonation of pyrrole to form the pyrrolide anion, which then acts as a nucleophile to attack the electrophilic sulfur of methanesulfonyl chloride.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example for the synthesis of N-alkyl and N-sulfonyl pyrroles.[4][5]

Materials:

-

Pyrrole

-

Sodium hydride (NaH) or Sodium hydroxide (NaOH)

-

Methanesulfonyl chloride

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add pyrrole (1 equivalent) to anhydrous DMF or THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add a base such as sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the pyrrolide anion.

-

Sulfonylation: Cool the reaction mixture back to 0 °C. Add methanesulfonyl chloride (1.1 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals for the pyrrole ring protons due to the symmetry of the molecule.

-

H2/H5 protons (α-protons): These protons, being closer to the electron-withdrawing sulfonyl group, will be deshielded and appear further downfield.

-

H3/H4 protons (β-protons): These protons will be more shielded compared to the α-protons and will appear upfield.

Both signals are expected to be triplets due to coupling with their neighboring protons. A sharp singlet corresponding to the three protons of the methyl group will also be present.

¹³C NMR Spectroscopy

The carbon NMR spectrum will similarly reflect the electronic environment of the pyrrole ring.

-

C2/C5 carbons (α-carbons): These will be deshielded due to their proximity to the nitrogen and the electron-withdrawing sulfonyl group.

-

C3/C4 carbons (β-carbons): These will be more shielded.

-

Methyl carbon: A signal corresponding to the methyl group carbon will be observed in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl group.

-

S=O stretching: Two strong, characteristic bands are expected in the regions of approximately 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).

-

C-H stretching: Bands corresponding to the aromatic C-H stretching of the pyrrole ring will be observed above 3000 cm⁻¹.

-

C-N stretching: A band in the region of 1300-1200 cm⁻¹ can be attributed to the C-N stretch.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (145.18). Fragmentation patterns would likely involve the loss of the methyl group (CH₃) or the entire methanesulfonyl group (SO₂CH₃).

Reactivity and Applications in Drug Discovery

The methanesulfonyl group is a bioisostere for other functional groups and is known to improve the physicochemical properties of drug candidates.[6] Its incorporation can enhance aqueous solubility, improve metabolic stability, and modulate the pKa of nearby functional groups.[6]

Electron-Withdrawing Nature

The sulfonyl group is strongly electron-withdrawing, which deactivates the pyrrole ring towards electrophilic aromatic substitution. This property can be strategically used in multi-step syntheses to direct reactions to other parts of a molecule.

Role in Medicinal Chemistry

Pyrrole-containing compounds have shown a wide range of biological activities, including anticancer and antibiotic properties.[7] The introduction of a methanesulfonyl group onto the pyrrole scaffold can lead to novel derivatives with potentially enhanced or new pharmacological profiles. Sulfonamides are a well-established class of drugs with diverse therapeutic applications.[8]

The development of novel antagonists for targets such as the TRPA1 ion channel has involved the use of sulfonamide derivatives, highlighting the importance of this functional group in modern drug discovery.[9] The strategic application of metabolite profiling can further guide the design of molecules like this compound to optimize for favorable pharmacokinetic properties.[10]

Caption: Role of the methanesulfonyl group in drug discovery applications.

Conclusion

This compound is a valuable building block for organic synthesis and a promising scaffold in drug discovery. Its well-defined physicochemical properties, combined with the influential nature of the methanesulfonyl group, provide a solid foundation for the rational design of novel bioactive molecules. This guide has provided a comprehensive overview of its key characteristics to aid researchers in its effective utilization.

References

-

This compound - LookChem. Available from: [Link]

-

1-(Methanesulfonyl)-1H-pyrrole | C5H7NO2S | CID 13163156 - PubChem. Available from: [Link]

-

Table 1 . 1 H NMR Spectroscopic Data for Compounds 20− 22 (300 MHz) and... - ResearchGate. Available from: [Link]

-

Pyrrole | C4H5N | CID 8027 - PubChem - NIH. Available from: [Link]

-

Pyrrole synthesis - Organic Chemistry Portal. Available from: [Link]

-

Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - MDPI. Available from: [Link]

-

Chemical Properties of Pyrrole (CAS 109-97-7) - Cheméo. Available from: [Link]

-

Nmr Spectroscopy - Molecular Structure And Absorption Spectra - MCAT Content - Jack Westin. Available from: [Link]

-

(1-Oxyl-2,2,3,5,5-pentamethyl-3-pyrroline-3-methyl) Methanethiosulfonate - PubChem. Available from: [Link]

-

Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method - MDPI. Available from: [Link]

-

1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... - ResearchGate. Available from: [Link]

-

1-Methylpyrrole - Optional[15N NMR] - Chemical Shifts - SpectraBase. Available from: [Link]

-

Synthesis of high thermal stability Polypropylene copolymers with pyrrole functionality. Available from: [Link]

-

Marinopyrroles: Unique Drug Discoveries Based on Marine Natural Products - PubMed. Available from: [Link]

-

Flammability, thermal stability, and phase change characteristics of several trialkylimidazolium salts - Green Chemistry (RSC Publishing). Available from: [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - MDPI. Available from: [Link]

-

FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis - MDPI. Available from: [Link]

-

Discovery of a Potent (4 R,5 S)-4-Fluoro-5-methylproline Sulfonamide Transient Receptor Potential Ankyrin 1 Antagonist and Its Methylene Phosphate Prodrug Guided by Molecular Modeling - PubMed. Available from: [Link]

-

THE EFFECTIVE APPLICATION OF METABOLITE PROFILING IN DRUG DESIGN AND DISCOVERY | Request PDF - ResearchGate. Available from: [Link]

Sources

- 1. This compound | 51832-28-1 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. 1-(Methanesulfonyl)-1H-pyrrole | C5H7NO2S | CID 13163156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrrole synthesis [organic-chemistry.org]

- 5. 1-Methylpyrrole synthesis - chemicalbook [chemicalbook.com]

- 6. namiki-s.co.jp [namiki-s.co.jp]

- 7. Marinopyrroles: Unique Drug Discoveries Based on Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Discovery of a Potent (4 R,5 S)-4-Fluoro-5-methylproline Sulfonamide Transient Receptor Potential Ankyrin 1 Antagonist and Its Methylene Phosphate Prodrug Guided by Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to 1-Methanesulfonylpyrrole: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract: The pyrrole nucleus and the sulfonamide functional group are cornerstones of modern medicinal chemistry, appearing in a vast array of therapeutic agents.[1][2] The strategic combination of these two moieties in the form of N-acylated pyrroles offers a versatile platform for drug discovery and development. This technical guide provides an in-depth examination of 1-Methanesulfonylpyrrole, a key synthetic intermediate also known as N-mesylpyrrole. We will explore its core chemical and physical properties, provide a detailed, field-proven protocol for its synthesis and characterization, and discuss its chemical reactivity. Furthermore, this guide will contextualize the importance of this compound as a precursor for more complex molecular architectures, grounding its relevance in the broader landscape of drug design and development for researchers, scientists, and medicinal chemists.

Nomenclature and Molecular Structure

This compound is a five-membered aromatic heterocycle in which the pyrrolic nitrogen atom is substituted with a methanesulfonyl (mesyl) group. This substitution significantly alters the electronic properties of the pyrrole ring, a crucial factor in its subsequent chemical reactivity.

The standard IUPAC name for this compound is 1-(Methanesulfonyl)-1H-pyrrole .[3] It is also commonly referred to by synonyms such as 1-methylsulfonylpyrrole and N-mesylpyrrole.[3][4]

Core Chemical Properties

The key physicochemical properties of this compound are summarized in the table below, derived from authoritative chemical databases.[3][5]

| Property | Value | Source |

| CAS Number | 51832-28-1 | [3] |

| Molecular Formula | C₅H₇NO₂S | [3] |

| Molecular Weight | 145.18 g/mol | [3] |

| Appearance | White to off-white solid | [5] |

| Canonical SMILES | CS(=O)(=O)N1C=CC=C1 | [3] |

| InChIKey | ZNRLSDRSVBEBMA-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area | 47.5 Ų | [3] |

| Complexity | 174 | [3] |

Molecular Structure Diagram

The two-dimensional structure of this compound highlights the planar pyrrole ring bonded to the tetrahedral sulfur center of the methanesulfonyl group.

Caption: 2D structure of 1-(Methanesulfonyl)-1H-pyrrole.

Synthesis and Purification

The synthesis of this compound is typically achieved via the N-sulfonylation of pyrrole with methanesulfonyl chloride. This reaction is a cornerstone of heterocyclic chemistry.

Mechanistic Rationale

The reaction proceeds via nucleophilic attack of the pyrrole nitrogen anion on the electrophilic sulfur atom of methanesulfonyl chloride. A base is required to deprotonate pyrrole (pKa ≈ 17.5), generating the more nucleophilic pyrrolide anion. The choice of base and solvent is critical for optimizing yield and purity. A non-nucleophilic organic base, such as triethylamine (TEA), is often employed to neutralize the hydrochloric acid byproduct without competing with the pyrrolide anion. Anhydrous aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are ideal as they prevent hydrolysis of the reactive methanesulfonyl chloride and do not interfere with the reaction mechanism.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, where successful execution relies on the careful control of anhydrous conditions and stoichiometry.

Materials:

-

Pyrrole (1.0 eq)

-

Methanesulfonyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add freshly distilled pyrrole (1.0 eq) and anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the reaction upon addition of the sulfonyl chloride.

-

Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

-

Reagent Addition: Add a solution of methanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes. Maintaining a slow addition rate prevents side reactions.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrrole is consumed.

-

Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid and unreacted methanesulfonyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove water-soluble impurities.

-

Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-